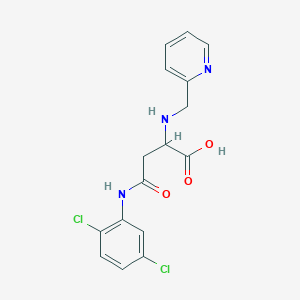

![molecular formula C8H4ClIN2O2 B2875026 3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 900014-87-1](/img/structure/B2875026.png)

3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

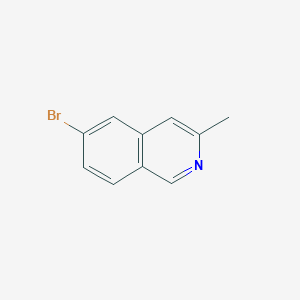

3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient and mild condition for synthesis of imidazo[1,2-a]pyridines has been reported by Yu and co-workers .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Further SAR exploration of the aromatic ring on C-3, led to amine-substituted 3-arylimidazo[1,2-a]pyridine analog with promising activity against Mtb .科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Heterocyclic Compounds : Studies have shown that heterocyclic compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids can be synthesized using similar chemical structures, highlighting their potential in producing anti-inflammatory and analgesic agents (Abignente et al., 1982).

Combinatorial Chemistry Applications : Research indicates the ability to create libraries of fused pyridine-4-carboxylic acids, including various imidazo-pyridine derivatives, through combinatorial chemistry techniques (Volochnyuk et al., 2010). This is significant for drug discovery and material science.

Copper(I)-Mediated Preparation : A study describes the efficient Cu(I)-mediated cross-coupling and heterocyclization of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid to introduce a third ring fused to the imidazo-pyridine core, showcasing the compound's utility in organic synthesis (Bahlaouan et al., 2011).

Molecular and Material Science

Coordination Polymers : Research involving the use of similar chemical structures has led to the construction of zero-dimensional complexes and one-dimensional coordination polymers, contributing to advancements in materials science (Yin et al., 2021).

Fluorescent Emission Properties : A study on the halogenation and cross-coupling of imidazo-pyridines revealed a wide variety of fluorescent emissions, indicating potential applications in optical materials and sensors (Shibahara et al., 2009).

Catalysis and Synthesis

Catalytic Activity in Carbon-Carbon Bond Formation : Benzimidazolium salts and PEPPSI Pd–NHC complexes, synthesized using related structures, showed high efficiency in Suzuki–Miyaura cross-coupling reactions, emphasizing their role in catalysis (Akkoç et al., 2016).

Ionic Liquid Promoted Synthesis : The use of ionic liquids has been demonstrated to facilitate the synthesis of 3-aminoimidazo[1,2-a]pyridines, showing the compound's versatility in organic synthesis (Shaabani et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDBDTJYUKQYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1I)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)

![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)

![4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2874955.png)

![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)